

Brivanib Alaninate Clinical Trials: A Comparative Meta-Analysis

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Compound of Interest

Compound Name: *Brivanib Alaninate*

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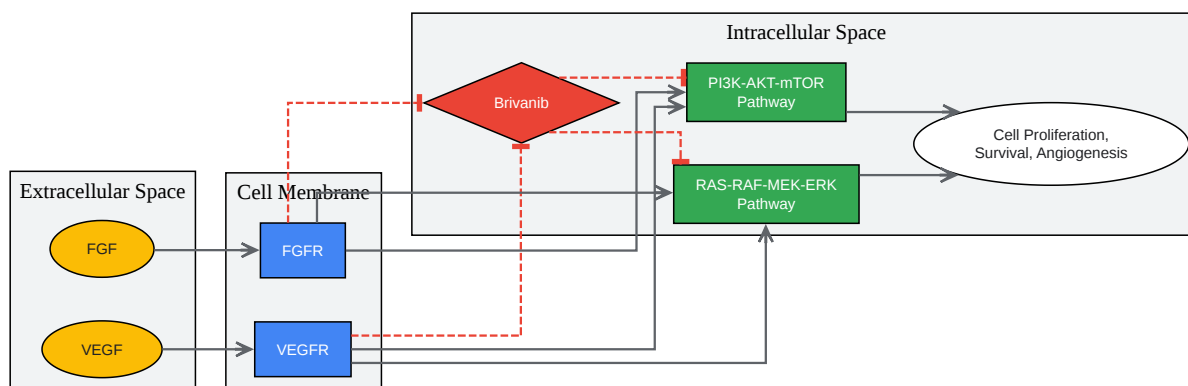
Brivanib alaninate, an oral tyrosine kinase inhibitor, has been investigated in numerous clinical trials for its efficacy in treating various solid tumors. This guide provides a meta-analysis of key clinical trial outcomes, comparing its performance against other established cancer therapies. Experimental data is presented to offer a clear, objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action

Brivanib is a dual inhibitor, targeting both Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR).[1] These receptors are crucial mediators of tumor angiogenesis and cell proliferation. By inhibiting these pathways, brivanib aims to stifle tumor growth and vascularization. Preclinical studies have demonstrated its potent anti-tumor and anti-angiogenic effects across various tumor models, including hepatocellular carcinoma (HCC) and colorectal cancer.[2]

VEGF and FGF Signaling Pathways

The following diagram illustrates the simplified signaling cascades of VEGF and FGF pathways and the point of inhibition by brivanib.



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Brivanib inhibits VEGFR and FGFR signaling pathways.

Clinical Trial Data Summary

The clinical development of brivanib has encompassed several Phase II and Phase III trials, primarily in hepatocellular carcinoma (HCC) and colorectal cancer. While early phase trials showed promising activity, the later phase studies presented more nuanced results.

Hepatocellular Carcinoma (HCC)

Brivanib was extensively studied in HCC, both as a first-line and second-line therapy.

Phase II Trials in HCC:

Trial Phase	Treatment Line	N	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Key Grade 3/4 Adverse Events
Phase II	First-Line	55	10.0 months	2.7 months	7.3% (CR: 1.8%, PR: 5.5%)	51%	Fatigue, Hypertension, Diarrhea
Phase II	Second-Line (post-sorafenib)	46	9.79 months	2.7 months	4.3% (PR)	45.7%	Fatigue, Decreased Appetite, Nausea, Diarrhea, Hypertension

Data from a Phase II, open-label study in patients with advanced HCC.[3][4][5]

Phase III Trial: BRISK-FL (First-Line HCC)

The BRISK-FL trial was a pivotal study comparing brivanib to the then-standard-of-care, sorafenib, in patients with advanced HCC who had not received prior systemic therapy.

Outcome	Brivanib (N=577)	Sorafenib (N=578)	Hazard Ratio (95.8% CI)	p-value
Median Overall Survival (OS)	9.5 months	9.9 months	1.06 (0.93 - 1.22)	Not Met (for non-inferiority)
Median Time to Progression (TTP)	4.2 months	4.1 months	0.92 (0.81 - 1.05)	-
Objective Response Rate (ORR)	12%	9%	-	-
Disease Control Rate (DCR)	64%	66%	-	-

Key Grade 3/4 Adverse Events (Brivanib vs. Sorafenib):

- Hypertension: 13% vs. 5%
- Fatigue: 15% vs. 7%
- Hyponatremia: 23% vs. 9%
- Hand-foot skin reaction: 2% vs. 15%

The BRISK-FL study did not meet its primary endpoint of non-inferiority in overall survival compared to sorafenib. While brivanib showed similar anti-tumor activity based on secondary endpoints, it was less well-tolerated.

Colorectal Cancer (CRC)

In metastatic colorectal cancer (mCRC), brivanib was evaluated in combination with cetuximab.

Phase III Trial: CO.20 (Chemotherapy-Refractory, K-RAS Wild-Type mCRC)

The CO.20 trial investigated the addition of brivanib to cetuximab in patients with metastatic, chemotherapy-refractory, K-RAS wild-type colorectal cancer.

Outcome	Brivanib + Cetuximab (N=376)	Placebo + Cetuximab (N=374)	Hazard Ratio (95% CI)	p-value
Median Overall Survival (OS)	8.8 months	8.1 months	0.88 (0.74 - 1.03)	0.12
Median Progression-Free Survival (PFS)	5.0 months	3.4 months	0.72 (0.62 - 0.84)	< 0.0001
Partial Response Rate	13.6%	7.2%	-	0.004

Key Grade 3/4 Adverse Events (Brivanib + Cetuximab vs. Placebo + Cetuximab):

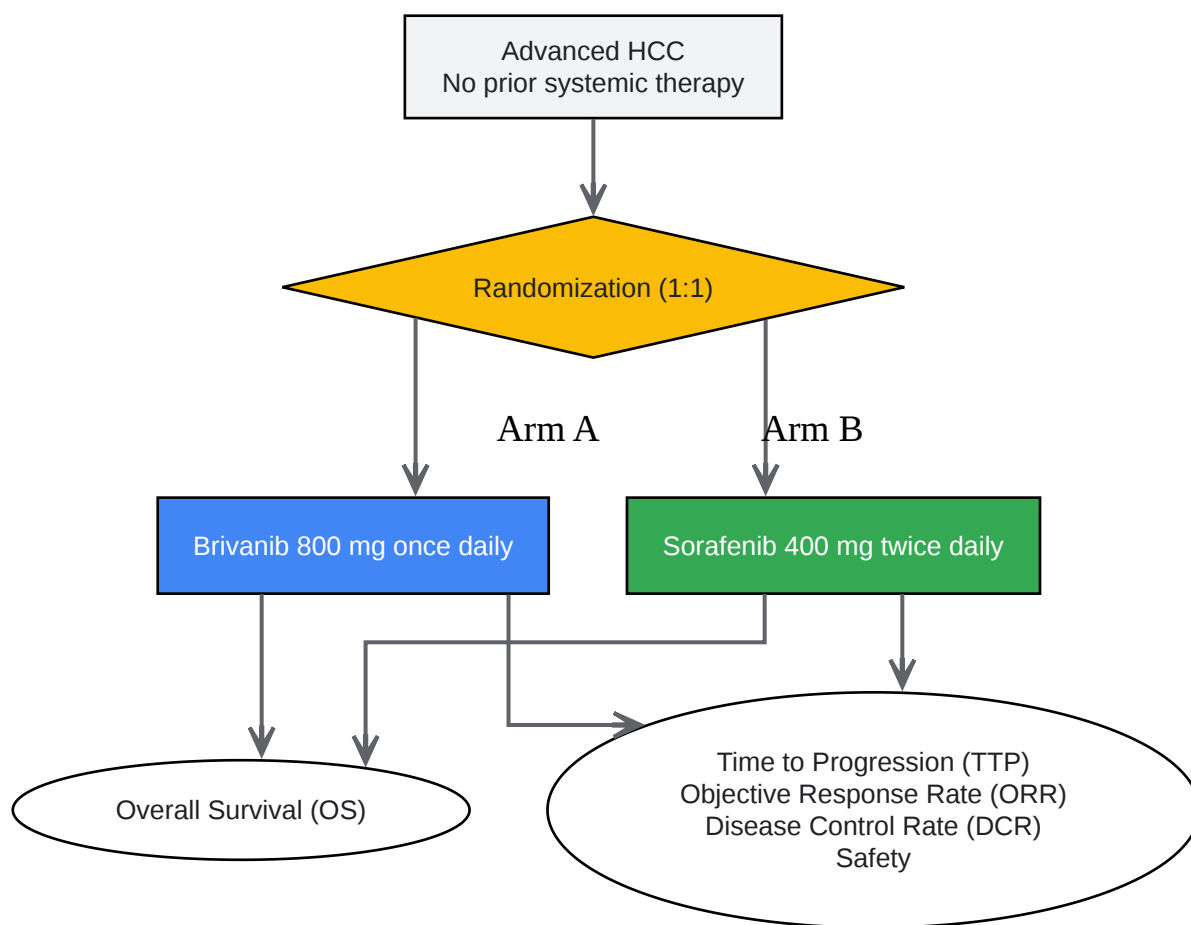
- Any Grade ≥ 3 AE: 78% vs. 53%
- Fatigue: 25% vs. 11%
- Hypertension: 11% vs. not reported
- Rash: 10% vs. 5%

Although the combination of brivanib and cetuximab significantly improved progression-free survival and response rates, it did not translate into a significant overall survival benefit and was associated with increased toxicity.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

BRISK-FL Trial Workflow

The BRISK-FL trial was a randomized, double-blind, multicenter Phase III study.

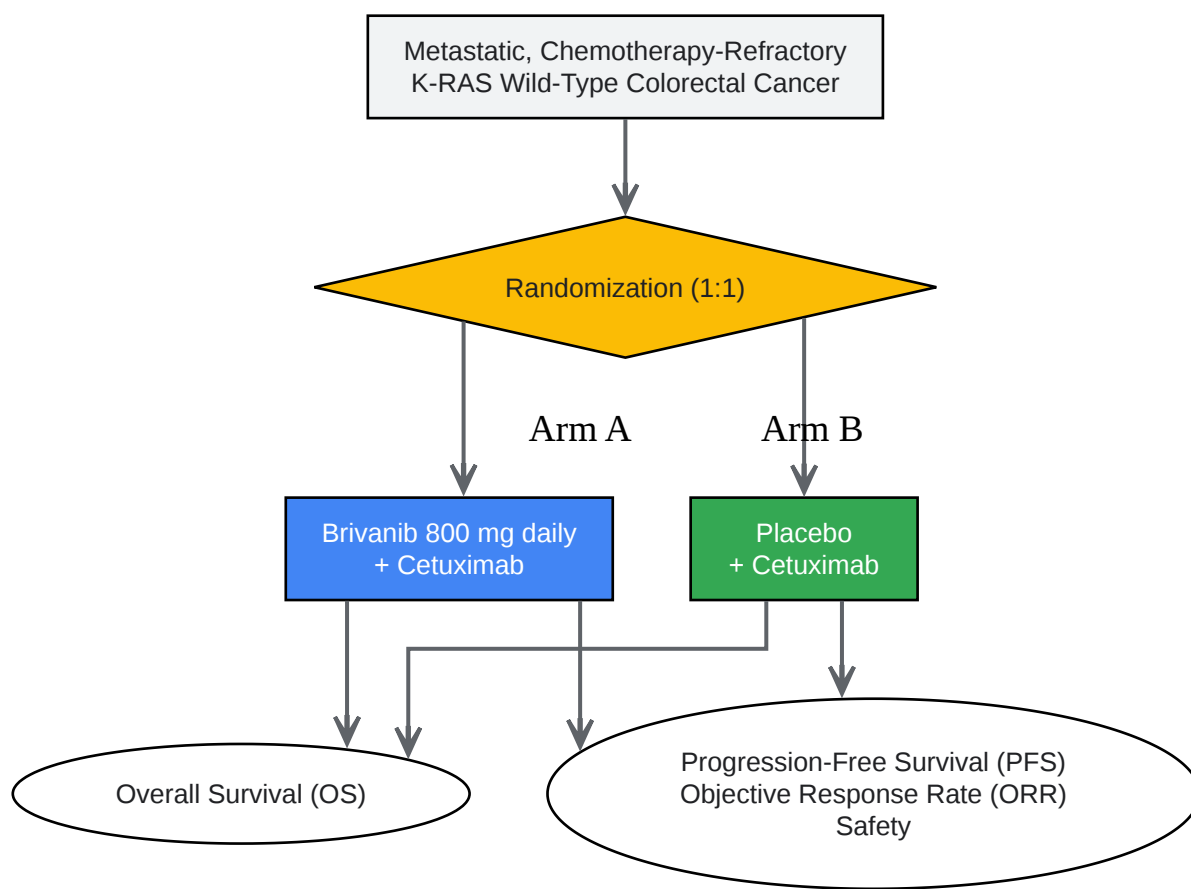


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Workflow of the BRISK-FL clinical trial.

CO.20 Trial Workflow

The CO.20 trial was a randomized, double-blind, placebo-controlled, multicenter Phase III study.



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Workflow of the CO.20 clinical trial.

Conclusion

The clinical trial history of **brivanib alaninate** demonstrates a promising preclinical rationale and early clinical activity. However, in large-scale Phase III trials, it failed to demonstrate a significant overall survival benefit over the standard of care in both first-line hepatocellular carcinoma and chemotherapy-refractory colorectal cancer. While improvements in secondary endpoints like progression-free survival and response rate were observed in the colorectal cancer setting, these were accompanied by increased toxicity. These findings underscore the challenges of translating preclinical efficacy into clinical benefit and highlight the importance of the therapeutic window in drug development. The data from these trials provide valuable insights for researchers working on novel tyrosine kinase inhibitors and combination therapies in oncology.

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